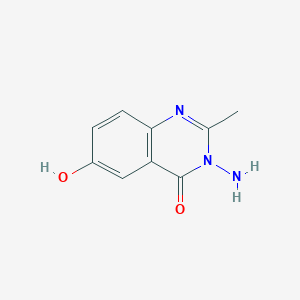

3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-amino-6-hydroxy-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-5-11-8-3-2-6(13)4-7(8)9(14)12(5)10/h2-4,13H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHGSEBKCDYZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)O)C(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one typically proceeds via the formation of a quinazolinone core through cyclization reactions involving anthranilic acid or substituted anthranilic acid derivatives, followed by functional group modifications to introduce the amino, hydroxy, and methyl substituents at the 3, 6, and 2 positions respectively.

Preparation from 5-Hydroxy Anthranilic Acid Derivatives

A common route involves the following key steps:

Step 1: Formation of 6-hydroxy-2-methyl-4H-benzooxazin-4-one intermediate

This is achieved by refluxing 5-hydroxy anthranilic acid with acetic anhydride, which induces cyclization to form the benzoxazinone ring system. The reaction is typically carried out under anhydrous conditions to avoid hydrolysis.- Yield: Approximately 75-80%

- Purification: Recrystallization from suitable solvents such as cyclohexane or ethanol

- Melting Point: Around 167-169°C

Step 2: Conversion to 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one

The benzoxazinone intermediate is treated with hydrazine hydrate in anhydrous pyridine. The hydrazine opens the oxazinone ring and facilitates cyclization to the quinazolinone core with the amino group at position 3.- Reaction Conditions: Dropwise addition of hydrazine hydrate solution to the intermediate in pyridine, stirring at room temperature followed by reflux for 6 hours

- Workup: Cooling, pouring into ice-cold water containing dilute acid to precipitate the product

- Yield: Approximately 70-75%

- Melting Point: Around 202-204°C

This method ensures the introduction of the 6-hydroxy group and 2-methyl substituent on the quinazolinone ring in a controlled manner.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization to benzoxazinone | 5-hydroxy anthranilic acid + Acetic Anhydride, reflux 40 min | ~78 | 167-169 | Recrystallization from cyclohexane |

| 2 | Hydrazinolysis and ring closure | Hydrazine hydrate in anhydrous pyridine, reflux 6 h | ~74 | 202-204 | Precipitation in acidified ice water |

| 3 | Optional halogenation (for derivatives) | Iodine monochloride or bromine in acetic acid, RT overnight | ~75 | 203 (iodo derivative) | No catalyst, mild conditions |

| 4 | Schiff base formation (derivatives) | Aromatic aldehydes + acetic acid, reflux 4-10 h | 50-81 | Variable | Monitored by TLC, recrystallized from ethanol |

Research Findings and Analytical Data

Spectroscopic Characterization

The prepared 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one and its derivatives are characterized by IR, ^1H NMR, and elemental analysis. Key IR absorptions include bands for NH2, OH, and carbonyl groups. ^1H NMR spectra show characteristic signals for methyl groups (~2.5 ppm), aromatic protons (~7-8 ppm), and exchangeable protons for amino and hydroxy groups.Purity and Homogeneity

Thin-layer chromatography (TLC) on silica gel plates with iodine chamber visualization confirms the purity of the synthesized compounds.Yields and Reaction Efficiency

The described methods provide moderate to high yields (70-80%) with relatively simple workup procedures and no need for expensive catalysts or harsh conditions, making them suitable for scale-up and further derivatization.

Additional Notes

- The preparation methods emphasize mild reaction conditions, which preserve sensitive functional groups like the hydroxy substituent at position 6.

- The availability of multiple synthetic routes allows for flexibility depending on the desired substitution pattern and downstream applications.

- The compound serves as a key intermediate for synthesizing biologically active derivatives, including halogenated and Schiff base compounds, expanding its utility in medicinal chemistry.

Chemical Reactions Analysis

Schiff Base Formation

The primary amine group undergoes condensation with carbonyl compounds under mild acidic conditions. For example:

| Carbonyl Compound | Reaction Conditions | Product Structure | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | Ethanol, RT, 4h | N-benzylidene derivative | 78% | |

| 4-nitrobenzaldehyde | Acetic acid, 80°C, 2h | 4-nitro-substituted Schiff base | 85% |

Schiff bases derived from this compound show enhanced DNA-binding capabilities under UV irradiation .

Halogenation Reactions

Direct electrophilic substitution occurs at the 6-position using halogens in acetic acid:

| Halogenating Agent | Conditions | Product | Halogen Position | Yield |

|---|---|---|---|---|

| ICl (20% in AcOH) | RT, 12h | 6-iodo-3-amino-2-methylquinazolinone | C6 | 75% |

| Br₂ in AcOH | Reflux, 3h | 6-bromo-3-amino-2-methylquinazolinone | C6 | 68% |

Halogenated derivatives serve as intermediates for Suzuki couplings and nucleophilic substitutions .

Acylation Reactions

The amino group reacts with acylating agents through microwave-assisted protocols:

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | MW, 150°C, 20min | 3-acetamido-6-hydroxy-2-methylquinazolinone | 89% |

| Benzoyl chloride | DMF, Et₃N, 0°C → RT | 3-benzamido-6-hydroxy-2-methylquinazolinone | 76% |

Microwave irradiation significantly improves reaction efficiency compared to conventional heating .

Cyclocondensation Reactions

The compound participates in heterocycle formation through tandem reactions:

| Partner Compound | Conditions | Product | Application |

|---|---|---|---|

| Benzoxazinones | MW, 120-150°C, 20-33min | Fused pyrimidine derivatives | Antimicrobial agents |

| Hydrazine hydrate | Ethanol, reflux, 4h | Triazoloquinazolinones | DNA photobinding agents |

These reactions exploit both amine and hydroxy groups for annulation processes .

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

| Reaction Type | Catalyst System | Substrate | Product Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 6-bromo derivative | 82% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | 67% |

Functionalized derivatives exhibit improved pharmacokinetic properties compared to the parent compound .

The reactivity profile of 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one makes it a strategic building block in medicinal chemistry. Recent advances in green chemistry protocols, particularly microwave-assisted reactions, have enhanced synthetic efficiency while reducing reaction times from hours to minutes . Ongoing research focuses on developing asymmetric versions of these reactions to access chiral quinazolinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives, including 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one.

- Mechanism of Action : The compound exhibits activity against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. Its efficacy is influenced by the substituents on the phenyl ring, where electron-donating groups enhance antibacterial activity .

- Case Study : A study by Desai et al. synthesized several derivatives that showed promising antimicrobial effects. Compounds with hydroxyl groups at ortho or meta positions demonstrated enhanced activity against both bacterial and fungal species .

| Compound | Activity Against | Remarks |

|---|---|---|

| 3-Amino-6-hydroxy-2-methylquinazolin-4(3H)-one | Gram-positive bacteria | Effective against Staphylococcus aureus |

| Derivative A | Gram-negative bacteria | Superior activity compared to standard antibiotics |

Anticancer Potential

The anticancer properties of 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one have been extensively researched.

- Targeting Enzymes : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in DNA synthesis. Inhibition of DHFR can lead to 'thymineless cell death', making it a potential agent for cancer treatment .

- Research Findings : In vitro studies demonstrated that derivatives of this compound inhibited tubulin polymerization, which is vital for mitosis. This mechanism positions the compound as a candidate for treating various cancers .

| Study | Compound Tested | Cancer Type | Outcome |

|---|---|---|---|

| Al-Omary et al. | 3-Amino derivatives | Colorectal cancer | Significant inhibition of cell proliferation |

| Raffa et al. | Quinazolinone derivatives | Breast cancer | Induced apoptosis in cancer cells |

Photobiological Applications

The photobiological properties of 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one have been explored in the context of DNA interaction.

- Phototoxicity : Research indicates that several derivatives are photo-active towards plasmid DNA under UV radiation, suggesting potential applications in photodynamic therapy (PDT) .

- Experimental Results : In a study evaluating the phototoxic effects, it was found that eight out of eleven tested compounds exhibited significant activity under UVB light, indicating their potential as therapeutic agents in PDT .

| Compound | UV Activity | Remarks |

|---|---|---|

| 3-Amino derivative A | Active under UVA/UVB | Potential for use in PDT |

| 3-Amino derivative B | Active under UVB only | Further investigation needed |

Mechanism of Action

The mechanism of action of 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s substituents can influence its binding affinity and specificity, leading to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Table 1: Physical Properties of Halogen/Nitro-Substituted Analogues

Derivatives with Aromatic or Heterocyclic Substituents

Table 2: Bioactivity of Aromatic/Heterocyclic Analogues

Derivatives with Modified Amino Groups

- 6-Amino-3-isopropylquinazolin-4(3H)-one: Isopropyl substitution at position 3 increases steric bulk, reducing metabolic degradation compared to methyl analogues .

Table 3: Amino-Modified Analogues and Pharmacological Profiles

Biological Activity

3-Amino-6-hydroxy-2-methylquinazolin-4(3H)-one is a compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one can be represented as follows:

This structure features a quinazolinone core that is essential for its biological activity. The presence of amino and hydroxy groups contributes to its interaction with various biological targets.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of quinazolinone derivatives, including 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one.

- Mechanism of Action : The antimicrobial activity is primarily attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential enzymes. For instance, quinazolinones have shown effectiveness against both Gram-positive and Gram-negative bacteria, with specific derivatives exhibiting potent activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-Amino-6-hydroxy-2-methylquinazolin-4(3H)-one | MRSA | 4 - 8 | |

| 3-Amino-2-methylquinazolin-4(3H)-one | E. coli | 16 - 32 | |

| Novel derivatives | Various strains | 8 - 64 |

Anticancer Activity

Quinazolinones are recognized for their anticancer properties. Research shows that derivatives of 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one can inhibit various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism involves the inhibition of key signaling pathways, including those associated with epidermal growth factor receptor (EGFR) activity.

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| 3-Amino-6-hydroxy-2-methylquinazolin-4(3H)-one | MCF-7 | 50 | |

| Novel derivatives | HepG2 | 40 |

Anti-inflammatory Effects

Research indicates that quinazolinones possess anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Additional Biological Activities

In addition to antimicrobial and anticancer activities, studies have suggested that 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one may exhibit:

Q & A

Q. What are the established synthetic routes for 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one, and how are intermediates characterized?

The compound is synthesized via cyclocondensation of benzoxazinone derivatives with nitrogen nucleophiles. For example, reacting 6-iodo-2-methyl-4H-benzo[d][1,3]-oxazin-4-one with hydrazine hydrate yields the target compound. Key intermediates, such as 2-amino-5-iodomethylbenzoate, are cyclized using acetic anhydride. Characterization involves NMR (e.g., H and C NMR in DMSO-), LC-MS for purity, and melting point determination (e.g., mp 252–255°C) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this quinazolinone derivative?

Essential techniques include:

- NMR spectroscopy : Assigns proton environments (e.g., δ 3.92 ppm for methoxy groups) and carbon backbone signals .

- LC-MS : Confirms molecular weight and purity, particularly for detecting byproducts in cyclization reactions .

- Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. How is the antimicrobial activity of this compound evaluated in preliminary screenings?

Antimicrobial assays involve broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined using standardized protocols (CLSI guidelines). Positive controls like ciprofloxacin validate assay conditions .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities (e.g., antioxidant vs. antimicrobial)?

Conflicting bioactivity data may arise from structural analogs (e.g., substituent variations). To reconcile results:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogenation at position 6) and test across assays .

- Dose-response profiling : Compare EC values in antioxidant (DPPH/ABTS assays) and antimicrobial models .

- Cellular toxicity screening : Use HEK-293 or HepG2 cells to rule out nonspecific cytotoxicity confounding bioactivity .

Q. What strategies optimize the compound’s stability and solubility for pharmacological studies?

- Salt formation : Introduce hydrochloride or sulfate salts to enhance aqueous solubility .

- Derivatization : Attach polar groups (e.g., hydroxyls or amines) at noncritical positions to improve bioavailability without compromising activity .

- Co-solvent systems : Use DMSO/PEG-400 mixtures for in vivo formulations .

Q. How can QSAR models guide the design of novel analogs with enhanced anticholinesterase activity?

Quantitative structure-activity relationship (QSAR) models correlate electronic (e.g., Hammett σ), steric, and hydrophobic parameters with IC values in acetylcholinesterase (AChE) inhibition assays. Key findings:

- Electron-withdrawing groups (e.g., nitro at position 6) enhance AChE binding affinity.

- Bulky substituents (e.g., naphthalenyl) improve blood-brain barrier penetration in Alzheimer’s models .

Q. What experimental controls are critical when assessing enzyme inhibition (e.g., anticholinesterase) to minimize false positives?

- Blank corrections : Subtract background absorbance from vehicle controls (e.g., DMSO).

- Positive controls : Use donepezil or galantamine to validate assay sensitivity.

- Pre-incubation studies : Confirm time-dependent inhibition vs. reversible binding .

Q. How do substituent modifications at position 2 or 6 impact the compound’s pharmacokinetic profile?

- Position 2 (methyl group) : Enhances metabolic stability by reducing CYP450-mediated oxidation.

- Position 6 (hydroxy/iodo groups) : Iodo substituents increase lipophilicity (logP >2.5), favoring CNS penetration, while hydroxy groups improve solubility for parenteral delivery .

Q. What analytical methods ensure batch-to-batch consistency in large-scale synthesis?

Q. How can researchers validate the compound’s mechanism of action in complex disease models (e.g., Alzheimer’s)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.